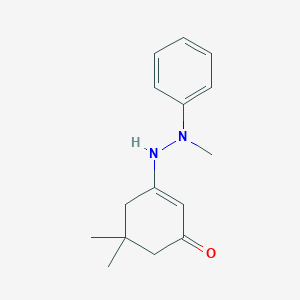
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one is an organic compound that serves as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the Fischer-indole synthesis, a key step in the production of certain pharmaceuticals, including the antiemetic drug Ondansetron .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of 2-methyl-2-phenylhydrazine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .
Scientific Research Applications
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a crucial role in the synthesis of drugs like Ondansetron, which is used to treat nausea and vomiting.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, the compound’s structure allows it to act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
- 1-Methyl-2,5-pyrrolidinedione
- (1S,2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol
Uniqueness
What sets 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one apart from similar compounds is its specific role in the Fischer-indole synthesis and its unique electronic structure. The delocalization of π-electrons along the N(8)-N(7)-C(3)=C(2)-C(1)=O backbone enhances its stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
CAS No. |
114640-90-3 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5,5-dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20N2O/c1-15(2)10-12(9-14(18)11-15)16-17(3)13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 |
InChI Key |
DSVBAUWDNFSWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NN(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


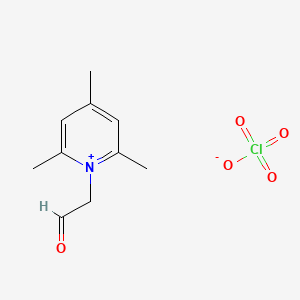
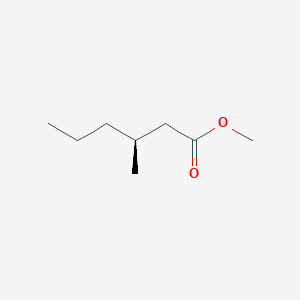
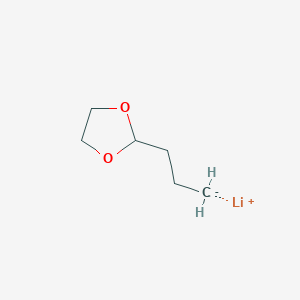
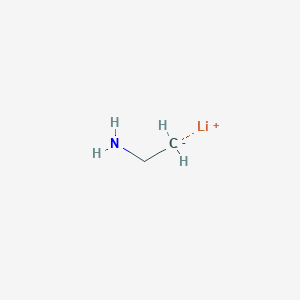
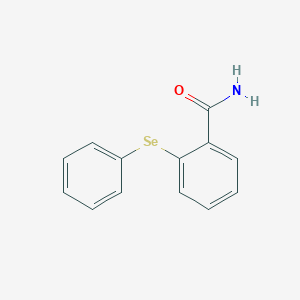
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

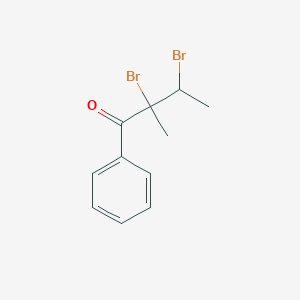
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
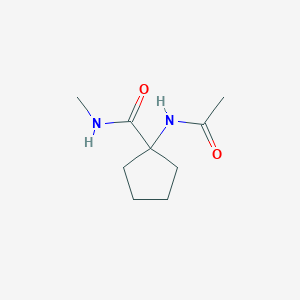
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
